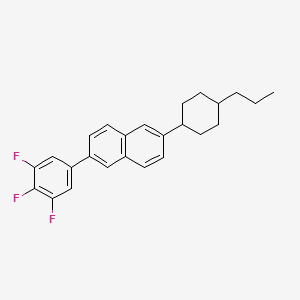![molecular formula C19H34O2Si B14236638 Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- CAS No. 596803-99-5](/img/structure/B14236638.png)
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- is a chemical compound with the molecular formula C19H34O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 6-(phenylmethoxy)hexanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can undergo substitution reactions where the phenylmethoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is studied for its potential use in modifying biological molecules and surfaces.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially modifying their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]- can be compared with other similar organosilicon compounds, such as:
Silane, (1,1-dimethylethyl)dimethyl(tetradecyloxy)-: This compound has a similar structure but with a tetradecyloxy group instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a 4-methylphenoxy group instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)[[6-(ethenyloxy)hexyl]oxy]dimethyl-: This compound has an ethenyloxy group instead of a phenylmethoxy group.
These similar compounds highlight the versatility and potential for modification of organosilicon compounds, making them valuable in various scientific and industrial applications.
Propiedades
Número CAS |
596803-99-5 |
|---|---|
Fórmula molecular |
C19H34O2Si |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(6-phenylmethoxyhexoxy)silane |
InChI |
InChI=1S/C19H34O2Si/c1-19(2,3)22(4,5)21-16-12-7-6-11-15-20-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3 |
Clave InChI |
FYWMUDBYQLXAMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)

![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)




![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)

![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)



